molecular formula C₁₀H₁₃FN₂O₅ B1155926 α-Sofosbuvir Desphosphate

α-Sofosbuvir Desphosphate

Cat. No.: B1155926
M. Wt: 260.22
Attention: For research use only. Not for human or veterinary use.
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Description

α-Sofosbuvir Desphosphate is a nucleotide analog intermediate of significant interest in antiviral research, particularly in the study of Hepatitis C Virus (HCV) therapeutics . Its proposed research value lies in its close relationship to Sofosbuvir, a prodrug that is metabolically activated to form an analog of uridine triphosphate. This active form acts as a substrate for the HCV RNA-dependent RNA polymerase (NS5B), leading to the incorporation into the growing viral RNA chain and subsequent chain termination . By inhibiting the NS5B polymerase, a key enzyme responsible for viral replication, the compound effectively suppresses HCV RNA synthesis . This mechanism is conserved across all major HCV genotypes, making related compounds a valuable tool for pan-genotypic antiviral research . Researchers can utilize this compound to investigate the metabolic pathways of antiviral prodrugs, study the catalytic functions of viral polymerases, and explore the development of nucleotide-based therapies for RNA viruses. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₀H₁₃FN₂O₅

Molecular Weight

260.22

Origin of Product

United States

Chemical Structure and Stereochemical Considerations of Sofosbuvir and Its Key Metabolites

Parent Prodrug Chemical Architecture

Sofosbuvir (B1194449), chemically known as propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a phosphoramidate (B1195095) prodrug. nih.gov This "ProTide" technology masks the negatively charged phosphate (B84403) group of the nucleotide analog, facilitating its entry into host hepatocytes. researchgate.netwikipedia.org

The architecture of the sofosbuvir molecule is comprised of three main components:

A modified uridine (B1682114) nucleoside core featuring a fluoro group at the 2'-α position and a methyl group at the 2'-β position of the ribose sugar. nih.gov

A phenyl group attached to the phosphorus atom.

An L-alanine isopropyl ester moiety linked to the phosphorus atom, forming the phosphoramidate linkage. nih.gov

This intricate design is crucial for its oral bioavailability and efficient delivery to the liver, the primary site of HCV replication. nih.gov Once inside the hepatocyte, the prodrug moieties are cleaved by cellular enzymes to initiate the activation process. patsnap.comwikipedia.org The stereochemistry at the phosphorus center is also vital; the desired biological activity is associated with the Sp-isomer. researchgate.netwisc.edu

Table 1: Chemical Properties of Sofosbuvir (Parent Prodrug)
PropertyValue
IUPAC Namepropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate nih.gov
SynonymsPSI-7977, GS-7977 nih.gov
Molecular FormulaC22H29FN3O9P nih.gov
Molecular Weight529.45 g/mol

Structural Characteristics of 2'-Deoxy-2'-α-fluoro-β-C-methyluridine (GS-331007), the Primary Inactive Metabolite

Following administration, sofosbuvir is metabolized, and the predominant circulating metabolite is GS-331007. nih.gov This compound, also known as PSI-6206, is the nucleoside core of sofosbuvir, formed after the phosphoramidate prodrug moiety has been fully cleaved and the molecule has been dephosphorylated. nih.govnih.gov GS-331007 is pharmacologically inactive. nih.govwikipedia.org

Structurally, GS-331007 is 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione. nih.gov It retains the key modifications of the ribose sugar found in the parent drug: the 2'-α-fluoro and 2'-β-C-methyl groups. nih.gov However, it lacks the phosphate group and the associated prodrug components, rendering it unable to be phosphorylated into the active triphosphate form or to act as a polymerase inhibitor. nih.gov Although inactive, its long half-life of approximately 27 hours means it accounts for over 90% of the systemic drug-related material exposure and is often measured in pharmacokinetic studies. nih.govwikipedia.org

Table 2: Chemical Properties of GS-331007 (Inactive Metabolite)
PropertyValue
Chemical Name2'-Deoxy-2'-α-fluoro-β-C-methyluridine massivechem.com
SynonymsPSI-6206 nih.gov
Molecular FormulaC10H13FN2O5 nih.govmassivechem.com
Molecular Weight260.22 g/mol nih.govmassivechem.com

Stereochemistry and Isomerism of the α-Fluoro-β-C-methyl Moiety

The unique stereochemical arrangement at the 2' position of the ribose sugar is a defining feature of sofosbuvir and its metabolites, directly contributing to its mechanism of action. The presence of two different substituents at the 2'-carbon—a fluorine atom in the α-configuration (pointing down) and a methyl group in the β-configuration (pointing up)—creates a significant steric hindrance. nih.govresearchgate.net

This specific β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine configuration is crucial. nih.gov When the active triphosphate form, GS-461203, is incorporated into the growing HCV RNA chain by the NS5B polymerase, this steric bulk at the 2' position prevents the formation of the next phosphodiester bond with an incoming nucleotide. patsnap.comresearchgate.net This physically blocks the elongation of the RNA chain, acting as a chain terminator and halting viral replication. nih.govdrugbank.com

The synthesis of sofosbuvir is stereoselective, as the configuration at the phosphorus center of the phosphoramidate is also critical for activity. Sofosbuvir (PSI-7977) is a single diastereomer with the Sp-configuration at the phosphorus atom, which has been shown to be preferentially metabolized to the active triphosphate form. researchgate.netwisc.edu Other isomers, such as the α-isomer of the desphosphate form (an isomer of GS-331007), exist but are not associated with the therapeutic effect. allmpus.com

Structural Features of the Pharmacologically Active Triphosphate Form (GS-461203)

The ultimate antiviral activity of sofosbuvir resides in its active triphosphate metabolite, GS-461203 (also known as PSI-7409). drugbank.combiorxiv.org This molecule is formed within hepatocytes through a series of enzymatic steps. The process begins with the hydrolysis of the carboxyl ester by cathepsin A or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate. patsnap.comwikipedia.org This monophosphate is then sequentially phosphorylated by cellular kinases (UMP-CMP kinase and nucleoside diphosphate (B83284) kinase) to the diphosphate and finally to the active triphosphate, GS-461203. nih.govnih.gov

GS-461203 is a structural analog of the natural uridine triphosphate (UTP). researchgate.net Its chemical structure is [[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate. nih.gov It competes with natural nucleotides for the active site of the HCV NS5B polymerase. nih.gov Once incorporated into the viral RNA, it terminates the replication process due to the aforementioned stereochemical features at the 2'-carbon. patsnap.comdrugbank.com

Table 3: Chemical Properties of GS-461203 (Active Metabolite)
PropertyValue
Chemical Name2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate wikipedia.orgdrugbank.com
SynonymsPSI-7409 biorxiv.orgnih.gov
Molecular FormulaC10H16FN2O14P3 nih.gov
Molecular Weight500.16 g/mol nih.gov

Metabolic Activation and Deactivation Pathways of Sofosbuvir

Intracellular Conversion of the Prodrug to its Active Form

The activation of sofosbuvir (B1194449) into its therapeutically active triphosphate form is a multi-step process involving several key host cell enzymes. nih.gov This cascade begins with hydrolytic cleavage events, followed by the removal of a masking amino acid group, and culminates in sequential phosphorylation steps. This complex pathway is essential for trapping the active drug inside the hepatocyte and enabling its function as a viral polymerase inhibitor.

The first critical stage in the activation of sofosbuvir involves the hydrolysis of its carboxyl ester moiety. nih.gov This reaction is catalyzed by two primary human hydrolases, Carboxylesterase 1 (CES1) and Cathepsin A (CatA), which cleave the ester bond and initiate the transformation of the prodrug. nih.govdrugbank.comresearchgate.net

Carboxylesterase 1 (CES1) is a key serine esterase found in human liver microsomes that plays a significant role in the metabolism of many ester-containing prodrugs. drugbank.comuri.edu In the metabolic pathway of sofosbuvir, CES1 is one of the enzymes responsible for hydrolyzing the isopropyl ester of the phosphoramidate (B1195095) prodrug. researchgate.netnih.gov This cleavage is a crucial initial step that prepares the molecule for subsequent enzymatic actions. nih.gov Studies have confirmed that sofosbuvir is an efficient substrate for CES1. drugbank.com While both CES1 and Cathepsin A contribute to this initial hydrolysis, CES1 does not appear to exhibit significant stereoselectivity between the two diastereomers of sofosbuvir. drugbank.com

Cathepsin A (CatA), a lysosomal serine carboxypeptidase, is a major hydrolase involved in the intracellular activation of sofosbuvir. drugbank.comnih.govnih.gov It works in concert with CES1 to catalyze the initial hydrolytic cleavage of the prodrug's carboxyl ester group. nih.govnih.gov Research indicates that CatA is highly efficient in this process. nih.gov Importantly, in vitro data have shown that CatA preferentially hydrolyzes the S-diastereomer of sofosbuvir (the therapeutically active isomer), which is about 35 times a better substrate for CatA than the R-diastereomer. drugbank.commdpi.com This stereospecificity suggests that CatA plays a pivotal role in the efficient activation of the correct isomer of the drug within the target hepatocytes. drugbank.com

Following the initial ester hydrolysis, the sofosbuvir molecule undergoes a critical step where the masking amino acid group is removed from the phosphoramidate moiety. This enzymatic action yields the first phosphorylated intermediate, the monophosphate form, which is formally known as β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine-5′-monophosphate. nih.gov

Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (hHint1) is the enzyme responsible for cleaving the phosphoramidate bond after the initial hydrolysis by CES1 and CatA. researchgate.netnih.gov HINT1, a nucleoside phosphoramidase, removes the alanine (B10760859) moiety, unmasking the phosphate (B84403) group and resulting in the formation of the crucial intermediate, sofosbuvir monophosphate (also referred to as GS-331007 monophosphate). drugbank.comnih.govnih.govosti.gov This step is essential for the metabolic activation of sofosbuvir, as the resulting monophosphate is the substrate for the subsequent phosphorylation events that lead to the active drug form. nih.gov The action of HINT1 effectively traps the molecule within the cell due to the negative charge of the newly exposed phosphate group. nih.gov

Once the monophosphate form of the drug is generated, it cannot exit the hepatocyte and becomes the substrate for two final phosphorylation steps. nih.gov This sequential phosphorylation cascade is carried out by cellular kinases and results in the formation of the pharmacologically active uridine (B1682114) triphosphate analog, GS-461203. drugbank.comnih.gov This active metabolite directly interferes with HCV replication by acting as a chain terminator for the NS5B viral polymerase. drugbank.compatsnap.com The monophosphate intermediate can also be dephosphorylated to an inactive nucleoside metabolite, GS-331007, which can be eliminated from the cell. nih.govnih.govnih.gov

The subsequent phosphorylation events are catalyzed by two different kinases:

Uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) converts the monophosphate form to the diphosphate (B83284). drugbank.comnih.gov

Nucleoside diphosphate kinase (NDPK) catalyzes the final step, converting the diphosphate to the active triphosphate metabolite (GS-461203). nih.govdrugbank.comnih.gov

This final triphosphate form is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. drugbank.comnih.gov

Data Tables

Table 1: Key Enzymes in Sofosbuvir Metabolic Activation

EnzymeAbbreviationClassRole in Sofosbuvir MetabolismResulting Metabolite
Carboxylesterase 1CES1Hydrolase (Esterase)Initial hydrolysis of the carboxyl ester moiety. drugbank.comresearchgate.netMetabolite X (alaninyl-sofosbuvir) researchgate.netnih.gov
Cathepsin ACatAHydrolase (Protease)Initial hydrolysis of the carboxyl ester moiety, with preference for the active S-diastereomer. nih.govdrugbank.comMetabolite X (alaninyl-sofosbuvir)
Histidine Triad Nucleotide-Binding Protein 1HINT1Hydrolase (Phosphoramidase)Cleavage of the phosphoramidate bond to remove the amino acid. nih.govnih.govGS-331007 Monophosphate
Uridine Monophosphate-Cytidine Monophosphate KinaseUMP-CMPKKinasePhosphorylation of the monophosphate to the diphosphate. drugbank.comnih.govGS-331007 Diphosphate
Nucleoside Diphosphate KinaseNDPKKinasePhosphorylation of the diphosphate to the active triphosphate. nih.govnih.govGS-461203 (Active Triphosphate)

Table 2: Sequential Steps in Sofosbuvir Intracellular Activation

StepStarting CompoundKey Enzyme(s)ActionProduct
1 SofosbuvirCES1, CatAHydrolysis of carboxyl esterAlaninyl-Sofosbuvir Intermediate researchgate.net
2 Alaninyl-Sofosbuvir IntermediateHINT1Cleavage of phosphoramidate bondGS-331007 Monophosphate
3 GS-331007 MonophosphateUMP-CMPKFirst phosphorylationGS-331007 Diphosphate
4 GS-331007 DiphosphateNDPKSecond phosphorylationGS-461203 (Active Triphosphate)

Further Phosphorylation to the Diphosphate and Triphosphate

Formation of Inactive Metabolites

While a portion of the administered sofosbuvir is converted to its active form within hepatocytes, a significant amount is metabolized into inactive forms that are unable to inhibit viral replication. The primary inactive metabolite is 2'-Deoxy-2'-α-fluoro-β-C-methyluridine, also known as GS-331007. wikipedia.orgnih.gov

The formation of the inactive nucleoside metabolite GS-331007 occurs primarily through dephosphorylation. The monophosphate intermediate (GS-331007-MP), which is on the pathway to activation, can be dephosphorylated back to the nucleoside GS-331007. nih.govresearchgate.netmdpi.com This dephosphorylation creates a pharmacologically inactive compound that lacks antiviral activity against HCV. nih.govmdpi.comfda.gov Once formed, GS-331007 cannot be efficiently rephosphorylated by cellular kinases, effectively removing it from the activation pathway. nih.govmdpi.com Additionally, the active triphosphate form is eventually metabolized to the inactive GS-331007, and any parent prodrug not taken up by liver cells is also converted to this inactive form. nih.gov

The principal metabolic route that diverts from the synthesis of the active triphosphate is the dephosphorylation of the monophosphate metabolite to GS-331007. researchgate.netmdpi.com This pathway directly competes with the UMP-CMPK-mediated phosphorylation required for activation. nih.govmdpi.com The balance between these opposing phosphorylation and dephosphorylation reactions can influence the intracellular concentration of the active triphosphate. As noted, in conditions where UMP-CMPK expression is reduced, the dephosphorylation of GS-331007-MP to GS-331007 may become the favored metabolic route. mdpi.com This shift leads to the formation of an uncharged intermediate that can be more easily eliminated from the hepatocyte. mdpi.com

GS-331007 is the major and primary circulating drug-related entity found in human plasma following the administration of sofosbuvir. nih.govnih.gov It accounts for more than 90% of the systemic drug-related material exposure, while the parent drug sofosbuvir constitutes only about 4%. nih.govfda.govtga.gov.au

Key pharmacokinetic characteristics of GS-331007 include:

Peak Plasma Concentration : Reached between 2 to 4 hours after an oral dose. wikipedia.orgnih.gov

Half-Life : Possesses a long elimination half-life of approximately 27 hours, in stark contrast to the parent sofosbuvir's half-life of 0.4 hours. wikipedia.org

Protein Binding : Shows minimal binding to plasma proteins. wikipedia.orgnih.gov

Elimination : It is primarily cleared from the body via renal excretion into the urine. mdpi.comwikipedia.orgnih.gov

Due to its high concentration and stability in the bloodstream compared to the rapidly metabolized parent drug, GS-331007 is the principal analyte measured in clinical pharmacokinetic and exposure-response analyses for sofosbuvir. nih.govmdpi.comnih.gov

Table 2: Pharmacokinetic Profile of Sofosbuvir vs. GS-331007
ParameterSofosbuvir (Parent Drug)GS-331007 (Inactive Metabolite)
% of Circulating Drug Material~4% nih.govfda.gov>90% nih.govfda.govnih.gov
Peak Plasma Time (Tmax)0.5 - 2 hours nih.gov2 - 4 hours wikipedia.orgnih.gov
Elimination Half-Life (t½)~0.4 hours wikipedia.org~27 hours wikipedia.org
Primary Elimination RouteMetabolism wikipedia.orgRenal (Urine) wikipedia.orgnih.gov

Enzymology and Kinetics of Sofosbuvir Metabolism

Biochemical Characterization of Enzymes Involved in Prodrug Activation

Substrate Specificity and Catalytic Efficiency of Hydrolases (CES1, CatA)

The initial hydrolytic cleavage of the carboxyl ester moiety of sofosbuvir (B1194449) is a critical first step in its activation pathway. This reaction is primarily catalyzed by two key hydrolases: human carboxylesterase 1 (CES1) and cathepsin A (CatA). researchgate.net While both enzymes contribute to this process, their relative contributions and catalytic efficiencies are subjects of ongoing research.

Table 1: Reported Catalytic Efficiencies of Hydrolases for Analogous Prodrugs

Enzyme Analogous Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Cathepsin A GS-7340 (Tenofovir analog) 610 1.77 x 10³ 2.9 x 10⁶

Note: Data for sofosbuvir is not available. The data presented is for analogous phosphonoamidate prodrugs to provide context. nih.gov

Kinase Activity and Phosphorylation Rates (HINT1, UMP-CMPK, NDPK)

Following the initial hydrolysis, the subsequent steps in the activation of sofosbuvir involve the cleavage of the phosphoramidate (B1195095) bond and two sequential phosphorylation events.

Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1): The removal of the amino acid portion of the phosphoramidate moiety is catalyzed by HINT1, a ubiquitously expressed phosphoramidase. nih.govnih.gov HINT1 acts on the alaninyl phosphoramidate intermediate generated after the initial ester hydrolysis. Detailed kinetic studies on human HINT1 with model phosphoramidate and acyl adenylate substrates have revealed a highly efficient catalytic mechanism. nih.gov The enzyme operates via a double-displacement mechanism involving a transient adenylylated enzyme intermediate. nih.gov While specific kinetic parameters for the sofosbuvir-derived phosphoramidate are not available, HINT1 has been shown to enhance the rate of phosphoramidate hydrolysis by a factor of 10⁶ to 10⁸ compared to the uncatalyzed reaction. nih.gov

Uridine (B1682114) Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK): The first phosphorylation step, converting the monophosphate metabolite (GS-331007 monophosphate) to the diphosphate (B83284) form, is carried out by UMP-CMP kinase (UMP-CMPK). researchgate.net This enzyme is crucial for pyrimidine (B1678525) nucleotide biosynthesis and has been shown to phosphorylate various nucleoside analogue monophosphates. nih.gov Studies on human UMP-CMPK have demonstrated its ability to phosphorylate a range of deoxycytidine analogue monophosphates, although with varying efficiencies. nih.gov The phosphorylation of these analogues is a critical and often rate-limiting step in their activation. nih.govresearchgate.net

Table 2: Key Kinases in Sofosbuvir Activation

Enzyme Substrate Product
HINT1 Sofosbuvir alaninyl phosphoramidate intermediate GS-331007 monophosphate
UMP-CMPK GS-331007 monophosphate GS-331007 diphosphate

Enzyme Systems Involved in Inactive Metabolite Formation

The primary inactive metabolite of sofosbuvir is the nucleoside GS-331007. nih.gov This metabolite is formed through the dephosphorylation of the monophosphate intermediate (GS-331007 monophosphate). researchgate.netnih.gov This dephosphorylation represents a competing pathway to the activation cascade, as it diverts the monophosphate from being converted into the active triphosphate form.

The specific enzyme or enzymes responsible for this dephosphorylation step have not been definitively identified in the context of sofosbuvir metabolism. However, it is plausible that various cellular phosphatases, such as 5'-nucleotidases, which are responsible for the dephosphorylation of nucleoside monophosphates, are involved in this process. The balance between the kinase activity of UMP-CMPK and the phosphatase activity towards GS-331007 monophosphate is a critical determinant of the intracellular concentration of the active triphosphate metabolite.

Species-Specific Differences in Metabolic Enzyme Activity (Preclinical Models)

Significant species-specific differences have been observed in the metabolism of sofosbuvir, which can complicate the extrapolation of preclinical data to humans. nih.govkmthepatech.com These differences arise from variations in the expression levels and catalytic activities of the metabolizing enzymes across species.

One of the most notable differences is the high plasma esterase activity in rodents, which leads to the rapid degradation of sofosbuvir. nih.gov This makes it challenging to study the parent drug's pharmacokinetics in these models.

Comparative studies using hepatocytes from different species (mouse, rat, dog, monkey, and human) have been employed to better understand these metabolic differences. nih.govmdpi.com For instance, the formation of the active triphosphate metabolite (GS-461203) can vary significantly between species. One study found that at human-equivalent doses, the hepatic concentrations of GS-461203 in dogs and PXB mice (mice with humanized livers) were comparable to those observed in human livers. nih.govnih.gov

Table 3: Comparative Hepatic Triphosphate (GS-461203) Concentrations in Preclinical Models vs. Humans

Species Hepatic GS-461203 Concentration
Human Benchmark
Dog Comparable to Human
PXB Mouse Comparable to Human
Mouse (Standard) Lower than Human
Rat Lower than Human

Note: This table provides a qualitative comparison based on available literature. Quantitative data is limited.

These species-specific differences in enzyme activity underscore the importance of selecting appropriate preclinical models for the evaluation of nucleotide prodrugs like sofosbuvir to accurately predict their metabolic fate and efficacy in humans.

Molecular Mechanism of Action of the Active Metabolite Gs 461203

Target Enzyme Identification: Hepatitis C Virus (HCV) NS5B RNA-Dependent RNA Polymerase (RdRp)

The primary target of GS-461203 is the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp). nih.govdrugbank.comgenixpharma.com This enzyme is essential for the replication of the HCV genome. nih.govdrugbank.com The NS5B polymerase is responsible for synthesizing new viral RNA strands, a critical step in producing new virus particles. nih.gov Since there is no equivalent enzyme in human cells, the NS5B polymerase represents a highly selective target for antiviral therapy. nih.govnih.gov

Sofosbuvir (B1194449), a prodrug, undergoes intracellular metabolism to form the pharmacologically active uridine (B1682114) analog triphosphate, GS-461203. genixpharma.comtga.gov.aupatsnap.com This active metabolite then directly inhibits the NS5B polymerase. europa.eu

Competitive Inhibition of NS5B Polymerase Activity

GS-461203 acts as a competitive inhibitor of the natural nucleotide substrates, such as uridine triphosphate (UTP), for the NS5B polymerase. researchgate.net It mimics the natural cellular uridine nucleotide and competes for the active site of the enzyme. ncats.io By binding to the two magnesium ions present in the GDD active site motif of the NS5B polymerase, GS-461203 effectively blocks the enzyme's function. drugbank.com

Biochemical assays have demonstrated the inhibitory activity of GS-461203 against recombinant NS5B polymerase from various HCV genotypes. The half-maximal inhibitory concentration (IC50) values indicate potent inhibition across different viral strains. genixpharma.comtga.gov.au

Incorporation into Nascent Viral RNA Chains

During viral replication, the NS5B polymerase incorporates nucleotides into the growing viral RNA chain. patsnap.com GS-461203, due to its structural similarity to natural nucleotides, is recognized by the NS5B polymerase and incorporated into the nascent viral RNA strand. drugbank.comgenixpharma.comtga.gov.au Despite being a uridine analog, modifications at the 2' position of the ribose sugar, specifically the presence of a fluoro group and a methyl group, distinguish it from the endogenous nucleotides. nih.govfrontiersin.org The incorporation efficiency of GS-461203 is noteworthy, being approximately 1/45th that of the natural UTP, which is considered very effective for a nucleotide analog. frontiersin.org

Mechanism of RNA Chain Termination

Once incorporated into the viral RNA chain, GS-461203 acts as a chain terminator, effectively halting further elongation of the RNA strand. drugbank.comgenixpharma.comtga.gov.aupatsnap.com This termination prevents the successful replication of the viral genome. patsnap.com

Steric Clash Hypothesis due to the 2'-C-Methyl Group

The mechanism of chain termination is attributed to the unique structural features of GS-461203. A prominent hypothesis suggests that the 2'-C-methyl group on the ribose sugar causes a steric clash with the incoming nucleotide. wikipedia.orgtpcj.orgzenodo.orgproteopedia.orgijbpas.com This physical hindrance prevents the formation of the necessary phosphodiester bond for chain elongation.

Prevention of Further Nucleotide Addition

The incorporation of GS-461203 into the nascent RNA strand significantly reduces the efficiency of further RNA elongation by the NS5B polymerase, leading to premature termination of RNA synthesis. Even though GS-461203 possesses a 3'-hydroxyl group, which typically acts as a nucleophile for the next incoming nucleotide, the steric hindrance from the 2'-C-methyl group prevents this subsequent addition. wikipedia.orgtpcj.orgzenodo.orgijbpas.com

Absence of Significant Inhibition of Host Cellular Polymerases (DNA, RNA, Mitochondrial)

A critical aspect of the safety profile of sofosbuvir and its active metabolite, GS-461203, is its high selectivity for the viral NS5B polymerase over host cellular polymerases. genixpharma.comtga.gov.auncats.io In vitro studies have shown that GS-461203 is a poor inhibitor of human DNA and RNA polymerases, as well as mitochondrial RNA polymerase. genixpharma.comtga.gov.auncats.io This selectivity is crucial in minimizing off-target effects and associated toxicities.

The following table summarizes the inhibitory activity of GS-461203 against various polymerases:

PolymeraseIC50 Value (µM)Source
HCV NS5B Polymerase (Genotypes 1b, 2a, 3a, 4a)0.7 - 2.6 genixpharma.comtga.gov.au
Human DNA Polymerase α550 tga.gov.au
Human DNA Polymerase β> 1000 tga.gov.au
Human DNA Polymerase γ> 1000 tga.gov.au
Human RNA Polymerase II> 200 tga.gov.au

As the data indicates, the concentration of GS-461203 required to inhibit host polymerases is significantly higher than that needed to inhibit the viral polymerase, underscoring its therapeutic selectivity. tga.gov.au

Structural Biology and Enzymatic Interaction of the Active Metabolite with Ns5b

Binding Site Analysis within the NS5B Active Site

The active triphosphate metabolite of sofosbuvir (B1194449), GS-461203, binds to the catalytic active site of the NS5B polymerase, where it mimics the natural uridine (B1682114) triphosphate (UTP) substrate. patsnap.com This binding is a critical step that precedes its incorporation into the nascent viral RNA chain. The active site is located in the palm domain of the enzyme, a region that is highly conserved across all HCV genotypes. nih.govnih.gov

Crystal structure analyses have revealed key amino acid residues within the NS5B active site that interact with GS-461203. These interactions are crucial for the proper positioning and subsequent incorporation of the nucleotide analog. The phosphate (B84403) group of GS-461203 forms hydrogen bonds with several residues, including Arg158, Arg48, Arg222, and Cys223. mdpi.com Additionally, water-mediated hydrogen bonds are observed between the uridine base of GS-461203 and Gly283 and Thr287, as well as between the phosphate group and Asp225. mdpi.com A critical interaction also occurs between the 2'-F group of the sofosbuvir metabolite and Asn291, which facilitates its incorporation into the growing RNA chain. biorxiv.org

NS5B ResidueInteraction with GS-461203Domain Location
Arg48Hydrogen bond with phosphate groupFingers
Arg158Hydrogen bond with phosphate groupFingers
Arg222Hydrogen bond with phosphate groupPalm
Cys223Hydrogen bond with phosphate groupPalm
Asp225Water-mediated hydrogen bond with phosphate groupPalm
Gly283Water-mediated hydrogen bond with uridine basePalm
Thr287Water-mediated hydrogen bond with uridine basePalm
Asn291Interaction with 2'-F groupPalm

Role of Conserved Motifs (e.g., GDD motif) in NS5B Catalysis

The catalytic activity of the NS5B polymerase is dependent on several highly conserved motifs within the palm domain. Among these, the Gly-Asp-Asp (GDD) motif, specifically residues 317-319, is of paramount importance. nih.govnih.gov The two aspartic acid residues (Asp318 and Asp319) in this motif, along with Asp220 from motif A, are responsible for coordinating two divalent metal ions, typically magnesium (Mg²⁺). nih.govnih.gov These metal ions are essential for catalysis, as they facilitate the formation of the phosphodiester bond between the incoming nucleotide and the growing RNA chain.

The active metabolite of sofosbuvir, GS-461203, functions as a competitive inhibitor of the natural UTP substrate, binding to the active site where the GDD motif resides. patsnap.com By occupying this site, it effectively competes with the endogenous nucleotides, leading to its incorporation into the viral RNA. Mutation of the conserved GDD motif has been shown to inactivate both the polymerase and terminal nucleotidyl transferase activities of NS5B, highlighting its critical role in the enzyme's function. biorxiv.org

Conformational Changes Induced upon Active Metabolite Incorporation

The process of RNA synthesis by NS5B involves significant conformational changes, particularly in the fingers and thumb domains, to accommodate the template RNA and incoming nucleotides. nih.gov In its apo state, the active site cavity of NS5B is occluded by a β-loop and a C-terminal membrane-anchoring linker. rcsb.org For RNA synthesis to begin, these structural elements must retract, allowing the enzyme to transition from a closed, inactive conformation to an open, active state. nih.gov

The binding of the RNA template and primer, followed by the incorporation of nucleotides like GS-461203, is associated with these dynamic conformational shifts. The interactions between the finger and thumb subdomains create an encircled active site, which is believed to favor the initiation of RNA synthesis. nih.gov However, for the subsequent elongation of the RNA strand, it is thought that these interactions must be altered to allow for the processive movement of the polymerase along the RNA template. nih.gov

Upon incorporation of the sofosbuvir metabolite, the 2'-C-methyl group of the analog creates a steric clash with the incoming natural nucleotide. researchgate.net This steric hindrance prevents the proper alignment of the next nucleotide for the formation of a phosphodiester bond, leading to immediate and complete chain termination. nih.govresearchgate.net This disruption of the elongation process is the ultimate mechanism by which sofosbuvir exerts its antiviral effect.

Structural Basis for Pangenotypic Antiviral Activity

A key advantage of sofosbuvir is its pangenotypic activity, meaning it is effective against all major genotypes of HCV. nih.gov The structural basis for this broad efficacy lies in the high degree of conservation of the NS5B polymerase active site across different HCV genotypes. nih.gov The amino acid residues that are critical for the binding and incorporation of the natural nucleotide substrates, and consequently for the interaction with GS-461203, are highly conserved. nih.gov

Structural studies of NS5B from various HCV genotypes, including 1a, 1b, 2a, and 4a, have demonstrated a remarkable similarity in the three-dimensional fold of the enzyme, particularly in the active site region. biorxiv.orgbiorxiv.org This conservation of the active site architecture ensures that the sofosbuvir active metabolite can effectively bind to and inhibit the NS5B polymerase from different HCV genotypes with similar potency. nih.gov The high genetic barrier to resistance for sofosbuvir is also attributed to this conservation, as mutations in the active site that would confer resistance are often detrimental to the polymerase's natural function and, therefore, to viral fitness. nih.gov

Preclinical Pharmacokinetic and Metabolic Disposition Studies

In Vitro Hepatocyte Metabolism and Activation Studies

The journey of sofosbuvir (B1194449) from an inactive prodrug to a potent antiviral agent begins within the liver cells, or hepatocytes. Following oral administration, sofosbuvir is rapidly absorbed and funneled to the liver, where it undergoes significant first-pass metabolism. europa.eueuropa.eu In vitro studies using primary human hepatocytes have been instrumental in elucidating the intricate steps of its metabolic activation. nih.gov

Upon entering the hepatocyte, sofosbuvir is a substrate for human carboxylesterase 1 (CES1) and cathepsin A (CatA). tga.gov.audrugbank.com These enzymes catalyze the initial hydrolysis of the carboxyl ester moiety. tga.gov.au Interestingly, in vitro data suggest that CatA preferentially hydrolyzes the S-diastereomer of sofosbuvir, which is the active form, while CES1 does not show stereoselectivity. drugbank.com This initial cleavage leads to the formation of an intermediate metabolite. nih.govasm.org

The subsequent critical step is the removal of the amino acid portion by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). tga.gov.audrugbank.com This phosphoramidate (B1195095) cleavage results in the formation of the monophosphate metabolite, which can then enter the phosphorylation cascade. asm.org The sequential phosphorylation of the monophosphate is carried out by endogenous cellular kinases, specifically uridine (B1682114) monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK), to form the di- and triphosphate forms, respectively. nih.govdrugbank.com The final product, the pharmacologically active uridine triphosphate analog GS-461203, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication. tga.gov.audrugbank.com

Conversely, the monophosphate metabolite can also be dephosphorylated to form the nucleoside metabolite GS-331007. tga.gov.au This metabolite lacks antiviral activity and cannot be efficiently re-phosphorylated, leading to its elimination from the hepatocyte and subsequent renal excretion. nih.govtga.gov.au In fact, GS-331007 is the predominant circulating metabolite, accounting for over 90% of the drug-related material in systemic circulation. europa.eunih.gov The active triphosphate form, GS-461203, is not detected in plasma. nih.gov

Table 1: Key Enzymes in the Intracellular Activation of Sofosbuvir

Enzyme Role in Metabolism Reference
Carboxylesterase 1 (CES1) Initial hydrolysis of the carboxyl ester moiety tga.gov.audrugbank.com
Cathepsin A (CatA) Preferential hydrolysis of the active S-diastereomer tga.gov.audrugbank.com
Histidine triad nucleotide-binding protein 1 (HINT1) Cleavage of the phosphoramidate bond tga.gov.audrugbank.com
Uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) Phosphorylation to the diphosphate form nih.govdrugbank.com
Nucleoside diphosphate kinase (NDPK) Phosphorylation to the active triphosphate form nih.govdrugbank.com

Animal Model Studies on Metabolic Fate

Preclinical studies in various animal models have provided valuable insights into the in vivo behavior of sofosbuvir and its metabolites.

Absorption and Intracellular Accumulation

Following oral administration in animal models, sofosbuvir is rapidly absorbed. europa.eu However, due to high esterase activity in rodents, exposure to the parent drug can be difficult to detect. europa.eu The primary circulating entity is the inactive metabolite, GS-331007. europa.eu Despite the rapid clearance of the parent drug from plasma, the liver efficiently takes up sofosbuvir, leading to high intracellular concentrations of its metabolites. asm.org Studies in patients prior to liver transplantation have shown that the total hepatic metabolite concentrations of sofosbuvir can be approximately 30-fold higher than the maximum levels observed in plasma, demonstrating efficient hepatic loading. nih.govasm.org The active triphosphate metabolite, once formed within the hepatocytes, exhibits a long half-life of over 24 hours, supporting once-daily dosing. asm.org

Distribution of Sofosbuvir and its Metabolites in Tissues

Quantitative whole-body autoradiography studies in rats following a single oral dose of radiolabeled sofosbuvir have shown wide distribution of the drug and its metabolites throughout the body. fda.gov No significant differences in tissue distribution were observed between pigmented and non-pigmented rats. fda.gov Animal studies have also indicated that sofosbuvir metabolites can cross the placenta and are present in the milk of lactating animals. nih.gov While the active triphosphate metabolite was detected in the livers of rats and dogs, it was not found in the livers of mice or monkeys in one series of studies. tga.gov.au

Metabolic Clearance Pathways and Enzyme Involvement

The metabolic clearance of sofosbuvir is primarily a hepatic process. The intracellular metabolic activation pathway, involving low-affinity, high-capacity hydrolases and nucleotide kinases, is the main route of elimination for the parent drug. europa.eu The resulting inactive nucleoside metabolite, GS-331007, is not a substrate for the drug transporters P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) and is primarily eliminated through renal excretion. nih.goveuropa.eu The parent compound, sofosbuvir, is a substrate for both P-gp and BCRP. europa.eueuropa.eu

Influences of Pathophysiological Conditions on Metabolism (e.g., Liver Steatosis Models)

The impact of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) or steatosis, on the metabolism of sofosbuvir has been a subject of preclinical investigation. nih.gov In a rat model of NAFLD, the plasma concentrations of the inactive metabolite GS-331007 were significantly increased following a single oral dose of sofosbuvir. nih.govmdpi.com This study also revealed a significant decrease in the expression of the enzyme UMP-CMPK in the livers of rats with steatosis compared to healthy controls. nih.gov This finding suggests that the metabolic activation of sofosbuvir to its active triphosphate form may be impaired in the presence of liver steatosis. nih.govmdpi.com The reduction in UMP-CMPK-mediated phosphorylation could lead to a preferential dephosphorylation of the monophosphate intermediate back to the inactive GS-331007, which is then cleared from the hepatocyte, potentially explaining the higher plasma levels of this metabolite. nih.gov These preclinical findings raise the possibility that liver steatosis could affect the efficacy of sofosbuvir. nih.gov

Table 2: Pharmacokinetic Parameters of GS-331007 in Healthy vs. NAFLD Rats

Parameter Healthy Rats NAFLD Rats Reference
Cmax (Peak Plasma Concentration) Significantly lower Significantly higher mdpi.com
AUC (Area Under the Curve) Significantly lower Significantly higher mdpi.com

Analytical Methodologies for the Quantification of Sofosbuvir and Its Metabolites in Research Matrices

Chromatographic Techniques for Separation and Detection

Chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the cornerstone for separating sofosbuvir (B1194449) and its metabolites from endogenous components in biological samples. The separation is most commonly achieved using reversed-phase chromatography.

UHPLC systems are frequently employed due to their advantages over traditional HPLC, including higher resolution, increased sensitivity, and significantly shorter run times. A typical analysis for sofosbuvir and its main inactive metabolite, GS-331007, can be completed in under 5 minutes using a UHPLC setup. The choice of stationary phase is critical for achieving optimal separation. C18 columns are widely used and have proven effective for resolving these compounds.

The mobile phase composition is optimized to ensure efficient elution and good peak shape. A common approach involves gradient elution, starting with a high percentage of aqueous solution (often containing a pH modifier like formic acid or ammonium (B1175870) acetate) and gradually increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol. This gradient allows for the effective separation of the parent drug and its metabolites, which have different polarities.

Detection is typically performed using UV-Vis detectors, but the superior sensitivity and specificity of mass spectrometry have made it the preferred detection method in bioanalytical studies.

Mass Spectrometry-Based Quantification of Sofosbuvir, 2'-Deoxy-2'-α-fluoro-β-C-methyluridine (GS-331007), and Active Triphosphate (GS-461203)

Tandem mass spectrometry (MS/MS), usually coupled with a liquid chromatography system (LC-MS/MS), is the gold standard for the quantification of sofosbuvir and its metabolites due to its high selectivity and sensitivity. This technique allows for the precise measurement of each analyte even at very low concentrations within complex biological matrices. The analysis is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In MRM, specific precursor-to-product ion transitions are selected for each compound, ensuring that only the analytes of interest are detected. For sofosbuvir, a common transition is m/z 530.1 → 243.1. For its primary nucleoside metabolite, GS-331007, the transition m/z 261.1 → 113.1 is often monitored. Electrospray ionization (ESI) is the most frequently used ionization source, and it can be operated in either positive or negative mode, depending on the analyte's chemical properties.

The quantification of the active triphosphate metabolite, GS-461203, presents a greater analytical challenge due to its high polarity and ionic nature, which results in poor retention on conventional reversed-phase columns and significant ion suppression. Specialized chromatographic techniques, such as ion-pair reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC), are often required. An ion-pairing agent, like dibutylammonium acetate (B1210297) (DBAA), can be added to the mobile phase to neutralize the negative charges of the phosphate (B84403) groups, thereby improving retention on C18 columns. The MRM transition for GS-461203 is typically monitored in negative ion mode.

Below is a table summarizing typical mass spectrometry parameters used for the analysis of these compounds.

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sofosbuvir530.1243.1Positive (ESI+)
GS-331007261.1113.1Positive (ESI+)
GS-461203499.0159.0Negative (ESI-)

Sample Preparation Strategies for Biological Matrices (e.g., Liver Microsomes, Cell Lysates)

Effective sample preparation is a critical step to remove interfering substances, such as proteins and salts, from biological samples and to concentrate the analytes of interest before LC-MS/MS analysis. The choice of technique depends on the specific matrix and the physicochemical properties of the analytes.

For matrices like plasma, a simple protein precipitation (PPT) method is often sufficient for the analysis of sofosbuvir and GS-331007. This involves adding a cold organic solvent, typically acetonitrile, to the sample. The mixture is then vortexed and centrifuged to pellet the precipitated proteins, and the resulting supernatant containing the analytes is collected for analysis.

For more complex matrices or when higher sensitivity is required, solid-phase extraction (SPE) is the preferred method. SPE provides a more thorough cleanup by selectively isolating the analytes on a solid sorbent while washing away interferences. The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) is tailored to the properties of the target compounds. For sofosbuvir and GS-331007, reversed-phase SPE cartridges are commonly used.

The extraction of the highly polar GS-461203 from cell lysates or liver tissue homogenates is more complex. A combination of protein precipitation followed by a specialized SPE procedure is often necessary to achieve adequate recovery and cleanup. The extraction of these intracellular metabolites requires cell lysis, often accomplished using a methanol-based solution, followed by centrifugation to separate the soluble fraction containing the analytes.

Development and Validation of Bioanalytical Methods for Preclinical Research

The development of a reliable bioanalytical method requires careful optimization of all steps, from sample preparation to chromatographic separation and mass spectrometric detection. Once developed, the method must be rigorously validated according to established guidelines to ensure its performance is suitable for its intended purpose in preclinical research.

Validation studies are conducted to demonstrate the method's linearity, accuracy, precision, selectivity, and stability.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed by analyzing calibration standards at several concentration levels. For sofosbuvir and GS-331007, methods have demonstrated linearity over a range of 1 to 2000 ng/mL in plasma.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentrations to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria typically require the accuracy to be within ±15% (±20% at the lower limit of quantification) and the precision (expressed as the coefficient of variation, %CV) to be ≤15%.

Selectivity: This is assessed by analyzing blank matrix samples from different sources to ensure that no endogenous components interfere with the detection of the analytes.

Matrix Effect: The potential for ion suppression or enhancement from the biological matrix is evaluated to ensure it does not compromise the accuracy of quantification.

Stability: The stability of the analytes is tested under various conditions that may be encountered during sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C).

A summary of validation parameters from a published method for sofosbuvir and GS-331007 is presented in the table below.

Validation ParameterSofosbuvirGS-331007Acceptance Criteria
Linearity Range 1–2000 ng/mL1–2000 ng/mLr² > 0.99
Accuracy 97.8%–104.5%98.5%–101.3%85%–115%
Precision (%CV) 2.1%–7.8%3.5%–6.9%≤15%
Recovery 85.2%–91.5%88.4%–93.2%Consistent & reproducible
Matrix Effect 94.3%–103.1%96.2%–104.5%85%–115%

Comparative Biochemistry and Molecular Pharmacology of Nucleoside Analogs

Comparison of Sofosbuvir (B1194449) Active Metabolite with other Nucleoside/Nucleotide Polymerase Inhibitors

Sofosbuvir is a prodrug that, once inside a hepatocyte, is metabolized into its pharmacologically active form, the uridine (B1682114) nucleotide analog triphosphate GS-461203 (also known as 2′-C-methyl-2′-F-UTP). patsnap.comnih.gov This active metabolite acts as a competitive inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). drugbank.com Upon incorporation into the nascent HCV RNA strand by the NS5B polymerase, GS-461203 acts as a chain terminator, effectively halting viral replication. patsnap.comnih.govdrugbank.com A key characteristic of GS-461203 is its high selectivity for the viral polymerase over human polymerases, which contributes to its favorable profile. patsnap.comnih.gov Research has shown that the active metabolite does not inhibit human DNA and RNA polymerases, nor mitochondrial RNA polymerase. nih.govnih.gov

The inhibitory activity of a nucleoside analog is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). In cell-free RNA polymerization assays using purified NS5B enzyme, the active metabolite of sofosbuvir, 2′-C-methyl-2′-F-UTP, demonstrated potent inhibition across various HCV genotypes. nih.gov Its potency is comparable to other investigational nucleoside inhibitors. For instance, its inhibitory activity against HCV genotype 1b (IC50 of 3.4 ± 1.1 μM) is similar to that of 2′-C-methyl-GTP (the active metabolite of BMS-986094), which had an IC50 of 5.6 ± 1.6 μM under the same conditions. nih.gov Despite the high mutation rate of HCV, the development of clinical resistance to sofosbuvir is rare, highlighting its high barrier to resistance. drugbank.comnih.gov

Compound/Active MetaboliteTarget EnzymeTarget GenotypeIC50 (μM)
2′-C-methyl-2′-F-UTP (from Sofosbuvir) HCV NS5B RdRpGenotype 1b3.4 ± 1.1 nih.gov
2′-C-methyl-GTP (from BMS-986094) HCV NS5B RdRpGenotype 1b5.6 ± 1.6 nih.gov
2′-C-methyl-DAPN-TP HCV NS5B RdRpGenotype 1b3.4 ± 1.1 nih.gov

Broad-Spectrum Antiviral Potential Beyond HCV (e.g., other RNA viruses, Ebola RdRp interactions in research models)

The mechanism of action of sofosbuvir's active metabolite—targeting the viral RNA-dependent RNA polymerase—is not exclusive to HCV, suggesting potential for broader antiviral activity against other RNA viruses whose replication depends on a similar enzyme. nih.govthescipub.com Research has explored this potential in various in vitro and model systems.

Studies have investigated its efficacy against the Ebola virus, which, like HCV, is an RNA virus that relies on an RdRp for replication. nih.gov The triphosphate metabolite of sofosbuvir, GS-461203, has been shown to inhibit the RdRp of the Ebola virus, suggesting it could be a pharmacological target. nih.gov Similarly, research on other members of the Flaviviridae family has shown inhibitory effects. For the Kyasanur Forest Disease Virus (KFDV), both sofosbuvir and its active triphosphate metabolite were demonstrated to inhibit the RdRp activity of the viral NS5 protein, with IC50 values of 3.45 ± 0.012 μM and 3.73 ± 0.033 μM, respectively. biorxiv.org

However, the inhibitory effect is not universal or consistently potent across all RNA viruses. In a cell-based reporter assay for Middle East Respiratory Syndrome Coronavirus (MERS-CoV), sofosbuvir only partially inhibited the viral RdRp activity, achieving approximately 40% inhibition at a concentration of 100 μM. mdpi.com This indicates that while the general mechanism is conserved, structural differences in the RdRp active sites across different viruses influence the efficacy of specific nucleotide analogs. biorxiv.orgmdpi.com

VirusTarget EnzymeCompoundIC50 / % Inhibition
Kyasanur Forest Disease Virus (KFDV) NS5 RdRpSofosbuvir triphosphate3.73 ± 0.033 μM biorxiv.org
Kyasanur Forest Disease Virus (KFDV) NS5 RdRpSofosbuvir (Prodrug)3.45 ± 0.012 μM biorxiv.org
MERS-CoV RdRpSofosbuvir~40% inhibition at 100 μM mdpi.com

Structure-Activity Relationships Governing Selectivity and Potency

The antiviral potency and selectivity of nucleoside analogs are dictated by their specific chemical structures, particularly modifications to the sugar (ribose or deoxyribose) and base moieties. researchgate.netnih.gov These structural features determine how effectively the analog is metabolized to its active triphosphate form and how well it interacts with the viral polymerase compared to host polymerases.

For sofosbuvir's active metabolite, 2′-C-methyl-2′-F-UTP, the modifications at the 2' position of the ribose ring are critical for its potent anti-HCV activity. nih.govnih.gov The 2'-C-methyl group sterically hinders the addition of the next incoming nucleotide after the analog has been incorporated into the RNA chain, leading to chain termination. drugbank.com The 2'-fluoro (2'-F) group is also crucial; it interacts with residue N291 in the active site of the HCV NS5B polymerase, which helps position the analog for incorporation. nih.gov This precise fit contributes to its high potency.

The selectivity of these analogs is also governed by these structural modifications. Host DNA and RNA polymerases have a proofreading capacity and a more constrained active site, which often prevents the efficient incorporation of modified nucleosides like GS-461203. nih.govnih.gov This discrimination is a key factor in the low off-target toxicity of sofosbuvir. nih.gov

Resistance to nucleoside analogs can arise from mutations in the viral polymerase that disrupt favorable interactions or create unfavorable ones. In the case of HCV, a mutation changing serine to threonine at position 282 (S282T) in the NS5B polymerase confers resistance to sofosbuvir. nih.gov This is because the bulkier threonine residue creates a steric clash with the 2'-methyl group of the incorporated analog, hindering its function. nih.gov Studies on other nucleoside derivatives have shown that modifications at the 2' and 4' positions are particularly important for antiviral activity, whereas changes at other positions can lead to a complete loss of function. nih.gov

Structural ModificationPositionEffect on ActivityRationale
C-Methylation 2'Potent Inhibition / Chain TerminationSterically blocks the addition of the next nucleotide. drugbank.comnih.gov
Fluoro Group 2'Potent InhibitionInteracts with key residues (e.g., N291 in HCV RdRp) in the polymerase active site. nih.gov
Azido Group 4'Strong Antiviral ActivityShown to be effective in inhibiting Tick-borne encephalitis virus, indicating its importance in polymerase interaction. nih.gov
Methylation O2' and O3'Loss of Antiviral ActivitySubstitutions at these positions led to a loss of anti-TBEV activity. nih.gov

Future Research Directions

Elucidation of Residual Uncharacterized Metabolic Pathways

The metabolic activation of sofosbuvir (B1194449) is a complex intracellular process foundational to its antiviral efficacy. Sofosbuvir, a phosphoramidate (B1195095) prodrug, is converted within hepatocytes to its pharmacologically active triphosphate form, GS-461203 (also known as GS-331007-TP). nih.govnih.govdrugbank.com This conversion is mediated by a series of human enzymes, including carboxylesterase 1 (CES1), cathepsin A, histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), UMP-CMP kinase (UMP-CMPK), and nucleoside diphosphate (B83284) kinase (NDPK). nih.govnih.govresearchgate.net

A pivotal pathway is the dephosphorylation of the intermediate monophosphate metabolite, which leads to the formation of the inactive nucleoside metabolite GS-331007, referred to here as α-Sofosbuvir Desphosphate. nih.gov This inactive metabolite cannot be re-phosphorylated and is subsequently eliminated from the body. nih.gov The balance between the kinase-driven activation pathway and the phosphatase-driven deactivation pathway is a critical determinant of the intracellular concentration of the active triphosphate metabolite.

Future research must focus on fully characterizing any residual or alternative metabolic pathways. This includes identifying the specific phosphatases responsible for the formation of this compound and understanding their regulation. Furthermore, the impact of liver diseases, such as non-alcoholic fatty liver disease (NAFLD), on these metabolic pathways warrants deeper investigation. Studies have shown that liver steatosis can impair the metabolic activation of sofosbuvir by reducing the expression of UMP-CMPK. nih.govresearchgate.net This finding suggests that the metabolic fate of sofosbuvir can be significantly altered in patients with underlying liver conditions, potentially affecting therapeutic outcomes. A comprehensive elucidation of these pathways will be essential for personalizing therapy and predicting treatment response in diverse patient populations.

Table 1: Key Enzymes in the Sofosbuvir Metabolic Pathway

EnzymeRole in Metabolism
Carboxylesterase 1 (CES1) & Cathepsin AInitial hydrolysis of the sofosbuvir prodrug in hepatocytes. nih.gov
Histidine Triad Nucleotide-binding Protein 1 (HINT1)Cleavage of the phosphoramidate bond to form the monophosphate metabolite. nih.gov
UMP-CMP Kinase (UMP-CMPK)Phosphorylation of the monophosphate to the diphosphate form. nih.gov
Nucleoside Diphosphate Kinase (NDPK)Phosphorylation of the diphosphate to the active triphosphate form (GS-461203). nih.gov
Unidentified PhosphatasesDephosphorylation of the monophosphate to the inactive this compound. nih.gov

Advanced Structural Studies of NS5B-Active Metabolite Complexes

The molecular target of sofosbuvir's active triphosphate metabolite is the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus (HCV), known as non-structural protein 5B (NS5B). nih.gov The active metabolite acts as a chain terminator, inhibiting viral RNA replication. nih.gov X-ray crystallography has provided foundational insights into the interaction between the active metabolite and the NS5B active site. rcsb.org These studies have revealed critical interactions, such as those with the Asn291 residue, which are essential for the incorporation of the nucleotide analog and subsequent chain termination. biorxiv.orgresearchgate.net

However, the emergence of viral resistance, associated with mutations like S282T in the NS5B protein, underscores the need for more detailed structural information. nih.gov Future research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to capture high-resolution snapshots of the NS5B polymerase in complex with the active metabolite and the viral RNA template. Cryo-EM could provide a more dynamic understanding of the conformational changes that occur during nucleotide incorporation and how resistance mutations interfere with this process.

These advanced structural studies should be extended to NS5B proteins from different HCV genotypes and clinically relevant resistant strains. The resulting detailed atomic-level maps of the enzyme-inhibitor complex will be invaluable for the structure-based design of new inhibitors that can overcome existing resistance mechanisms and exhibit broader pangenotypic activity.

Development of Novel Prodrug Delivery Systems for Enhanced Intracellular Activation

Sofosbuvir is a prime example of a successful prodrug strategy, designed as a "Trojan Horse" to efficiently deliver a charged nucleotide monophosphate across the cell membrane into hepatocytes. cell.com The phosphoramidate moiety masks the phosphate (B84403) group, facilitating absorption and liver targeting. researchgate.netsemanticscholar.org

Despite its success, there is room for improvement. The efficiency of intracellular activation can be influenced by the expression and activity of the required enzymes and by drug efflux transporters like P-glycoprotein (P-gp). nih.govnih.gov Therefore, a key area for future research is the development of next-generation prodrug delivery systems.

These novel systems could aim to:

Enhance Liver Targeting: By conjugating the prodrug to molecules that specifically bind to liver cell surface receptors, the delivery to hepatocytes could be made even more efficient, increasing the intracellular concentration of the monophosphate precursor.

Bypass Rate-Limiting Steps: Designing prodrugs that are activated by different, more ubiquitously expressed enzymes could help overcome variability in the expression of CES1 or HINT1.

Improve Metabolic Stability: Creating prodrugs that are less susceptible to premature hydrolysis in the plasma or that are poorer substrates for efflux pumps could increase the amount of drug that reaches the intracellular activation machinery.

Successful development in this area could lead to therapies with improved efficacy at lower doses, potentially reducing any off-target effects and overcoming challenges in patient populations with compromised liver function. nih.gov

Investigation of Metabolic Interactions with Emerging Antiviral Targets

Sofosbuvir is a cornerstone of combination therapy for HCV, frequently co-administered with other direct-acting antivirals (DAAs) that target different viral proteins, such as NS5A or the NS3/4A protease. nih.govnih.gov While sofosbuvir itself is not significantly metabolized by cytochrome P450 (CYP) enzymes, many of its combination partners are substrates and/or inhibitors of CYPs (e.g., CYP3A4, CYP2C8) and drug transporters like P-gp and breast cancer resistance protein (BCRP). nih.govnih.govresearchgate.net

The landscape of antiviral therapy is constantly evolving, with new drugs and new targets emerging. A critical area for ongoing research is the thorough investigation of metabolic interactions between the sofosbuvir activation pathway and these novel antiviral agents. This includes potential competition for intracellular enzymes or transporters. For instance, potent inducers of intestinal P-gp, such as rifampin, are known to reduce sofosbuvir concentrations and are therefore not recommended for co-administration. nih.gov

Future studies must systematically evaluate the potential for drug-drug interactions (DDIs) with emerging antivirals. This involves a multi-pronged approach:

In Vitro Studies: Using human liver microsomes and cultured hepatocytes to screen for potential interactions with metabolic enzymes and transporters.

Clinical DDI Studies: Carefully designed pharmacokinetic studies in healthy volunteers and patient populations to quantify the clinical significance of any observed interactions.

A thorough understanding of these interactions is paramount to ensuring the safety and maintaining the efficacy of future DAA combination regimens.

Application of Computational Chemistry and Molecular Dynamics in Understanding Interactions

Computational chemistry and molecular dynamics (MD) simulations have become powerful tools in drug discovery and development, offering insights that are often difficult to obtain through experimental methods alone. These approaches have been instrumental in understanding how sofosbuvir's active metabolite binds to the NS5B polymerase. tbzmed.ac.irnih.govd-nb.info Molecular docking studies have predicted binding modes, while MD simulations have provided a dynamic view of the stability of the inhibitor within the enzyme's active site. nih.govmpu.edu.mo

The future application of these computational methods holds immense promise. Advanced simulation techniques can be employed to:

Model the Entire Binding Process: Steered molecular dynamics (SMD) simulations can be used to model the pathway of the active metabolite as it enters and binds to the NS5B active site, revealing the energy barriers and key intermediate states. mpu.edu.moyoutube.com

Predict Resistance Profiles: By building computational models of mutant NS5B enzymes, researchers can predict how specific amino acid changes might affect inhibitor binding and lead to resistance. This can guide the design of new inhibitors that are less susceptible to known resistance mutations.

Elucidate Reaction Mechanisms: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reaction of nucleotide incorporation and chain termination at the quantum level, providing a detailed understanding of the catalytic mechanism and how the sofosbuvir metabolite disrupts it.

By integrating these sophisticated computational approaches with experimental data, researchers can accelerate the design and development of more potent and resilient antiviral agents.

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of α-Sofosbuvir Desphosphate relevant to its antiviral activity?

  • Methodological Guidance : Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Compare its phosphorylation profile to Sofosbuvir’s active metabolite (GS-461203) and inactive form (GS-331007) to assess nucleotide analog activity. Use in vitro HCV replicon assays to quantify inhibition of NS5B RNA polymerase, referencing conserved domain targeting . Buffer systems (e.g., phosphate-perchlorate) should be optimized for stability studies .

Q. How can researchers optimize in vitro assays to evaluate the stability of this compound under varying physiological conditions?

  • Methodological Guidance : Design experiments using spectrophotometric analysis (e.g., calibration curves with phosphate concentrations 4.00×10⁻⁵ to 4.00×10⁻⁴ M) to monitor degradation kinetics. Test buffer pH (6.8–7.4) and temperature (37°C) to simulate physiological conditions. Include HPLC validation (e.g., RP-HPLC with C18 columns) to quantify intact compound, adjusting mobile phase ratios (acetonitrile:buffer) for resolution .

Advanced Research Questions

Q. What methodological considerations are critical when designing pharmacokinetic studies for this compound in populations with impaired renal function?

  • Methodological Guidance :

  • Dose Adjustment : Use population pharmacokinetic (PopPK) modeling to account for reduced renal clearance (eGFR <30 mL/min/1.73 m²). Monitor GS-331007 accumulation, as it is renally excreted .
  • Analytical Validation : Employ LC-MS/MS to differentiate this compound from metabolites. Include control groups with normal renal function and adjust for covariates (e.g., age, BMI) identified in prior Sofosbuvir studies .
  • Safety Endpoints : Track creatinine clearance and adverse events (AEs) using standardized grading (e.g., CTCAE v5.0) .

Q. How can conflicting clinical efficacy data on this compound combination therapies be systematically analyzed to identify contributing variables?

  • Methodological Guidance :

  • Meta-Analysis : Aggregate data from studies using Sofosbuvir-based regimens (e.g., Sofosbuvir/Daclatasvir vs. Sofosbuvir/Ribavirin). Apply random-effects models to calculate weighted SVR rates and heterogeneity (I² statistic). Stratify by covariates: BMI <30, fibrosis stage, and gender (female patients showed higher SVR in genotype 3 ).
  • Multivariate Regression : Use stepwise logistic regression to isolate predictors (e.g., OR=4.25 for Daclatasvir-containing regimens ). Validate with bootstrap resampling to assess robustness.
  • Bias Assessment : Apply GRADE criteria to evaluate evidence quality, downgrading for unblinded studies or small sample sizes .

Q. What advanced chromatographic techniques are recommended for resolving this compound from co-administered drugs in complex matrices?

  • Methodological Guidance :

  • Quality by Design (QbD) : Optimize RP-HPLC parameters (mobile phase ratio, buffer pH, column type) via Design-Expert® software. Use a central composite design to evaluate retention time, peak tailing, and theoretical plates .
  • Sample Preparation : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover this compound from plasma. Validate recovery rates (≥85%) and matrix effects (<15%) per ICH guidelines .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in in vitro vs. in vivo efficacy data for this compound?

  • Methodological Guidance :

  • Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to simulate hepatic exposure. Compare intracellular triphosphate levels in hepatocytes (from liver biopsies) to in vitro EC₅₀ values .
  • Confounder Adjustment : Use propensity score matching to balance baseline variables (e.g., viral load, IL28B genotype) in clinical datasets .
  • In Vitro-In Vivo Extrapolation (IVIVE): Apply scaling factors for protein binding and hepatic metabolism to predict clinical outcomes .

Experimental Design Frameworks

Q. What frameworks ensure rigor in formulating research questions for this compound studies?

  • Methodological Guidance :

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does BMI >30 reduce this compound efficacy in HCV genotype 3?" aligns with prior findings .
  • PICO Framework : Define Population (e.g., cirrhotic patients), Intervention (this compound + NS5A inhibitor), Comparison (placebo/standard therapy), and Outcomes (SVR12, AE rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.